1,2-Naphthoquinone

Overview

Description

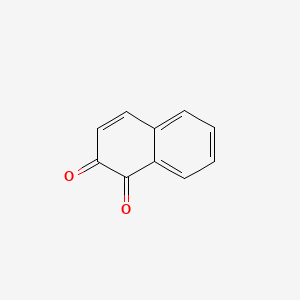

1,2-Naphthoquinone, also known as ortho-naphthoquinone, is a polycyclic aromatic organic compound with the chemical formula C10H6O2. This yellow solid is a diketone (an ortho-quinone) and is a metabolite of naphthalene. It is known for its presence in diesel exhaust particles and its role in causing eye damage, including cataracts, in rats .

Mechanism of Action

Target of Action

1,2-Naphthoquinone (1,2-NQ) is a highly reactive compound that interacts with several biological targets. The primary targets of 1,2-NQ include kappaB kinase b (IKKbeta) and protein tyrosine phosphatase 1B (PTP1B) . IKKbeta is involved in the regulation of immune response and inflammation, while PTP1B plays a crucial role in insulin signaling and is a potential therapeutic target for diabetes type 2 .

Mode of Action

1,2-NQ interacts with its targets through two primary mechanisms: as a prooxidant and as an electrophile . As a prooxidant, 1,2-NQ reduces oxygen to reactive oxygen species (ROS), promoting cell damage and carcinogenesis . As an electrophile, 1,2-NQ forms covalent bonds with tissue nucleophiles . For instance, 1,2-NQ inhibits PTP1B, altering the insulin signaling pathway .

Biochemical Pathways

1,2-NQ affects several biochemical pathways. It promotes the production of ROS, leading to oxidative stress . It also inhibits PTP1B, thereby altering the insulin signaling pathway . Moreover, 1,2-NQ may promote arylation of the Keap1 factor, a negative regulator of Nrf2, and affect the sepiapterin reductase activity, an NADPH-dependent enzyme involved in aromatic amino acid metabolism and nitric oxide biosynthesis .

Result of Action

The molecular and cellular effects of 1,2-NQ’s action are diverse. It can cause genotoxicity, neurogenic inflammation, and cytotoxicity . The production of ROS promotes cell damage, carcinogenesis, and cell death . Inhibition of PTP1B can alter the insulin signaling pathway, representing a new therapeutic target to treat diabetes type 2 .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1,2-NQ. For instance, 1,2-NQ is an electrophilic contaminant enzymatically derived from naphthalene, present in the atmosphere as a product of fuel and tobacco combustion . The physical state of 1,2-NQ, whether it is particle-bound or in the vapor state, can affect its exposure effects . Exposure to 1,2-NQ is linked to neurological, behavioral, and developmental disturbances, as well as increased susceptibility to asthma .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Naphthoquinone can be synthesized through various methods. One common method involves the oxidation of 1-amino-2-hydroxynaphthalene using ferric chloride . Another method includes a one-pot three-step reaction involving palladium-catalyzed processes from simple alkynes, followed by trivalent-iodine-mediated oxidation .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the synthetic routes mentioned above can be scaled up for industrial applications. The use of ferric chloride oxidation and palladium-catalyzed processes are likely candidates for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

1,2-Naphthoquinone undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form different quinone derivatives.

Reduction: It can be reduced to form hydroquinones.

Substitution: It can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

Oxidation: Ferric chloride is commonly used for oxidation reactions.

Reduction: Hydrogen gas or metal hydrides can be used for reduction.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Further oxidized quinone derivatives.

Reduction: Hydroquinones.

Substitution: Substituted naphthoquinone derivatives.

Scientific Research Applications

1,2-Naphthoquinone has several scientific research applications, including:

Chemistry: It is used as a precursor for the synthesis of various organic compounds.

Biology: It is studied for its role in biological systems, particularly its toxicological effects.

Medicine: It has potential anticancer properties and is being investigated for its therapeutic significance

Industry: It is used in the production of dyes and pigments.

Comparison with Similar Compounds

1,2-Naphthoquinone can be compared with other naphthoquinones, such as 1,4-naphthoquinone. While both compounds share similar structural features, this compound is unique in its specific biological activities and toxicological effects .

Similar Compounds

1,4-Naphthoquinone: An isomer with different biological properties.

2-Methoxy-1,4-naphthoquinone: A derivative with distinct chemical and biological activities.

Biological Activity

1,2-Naphthoquinone (1,2-NQ) is a compound that has garnered significant attention due to its various biological activities, including cytotoxicity, genotoxicity, and its role as a poison for human topoisomerases. This article synthesizes recent research findings on the biological activities of 1,2-NQ, highlighting its mechanisms of action, potential therapeutic applications, and toxicological implications.

Overview of this compound

This compound is a redox-active compound commonly found in diesel exhaust and as a secondary metabolite of naphthalene. Its chemical structure allows it to participate in redox cycling, generating reactive oxygen species (ROS) that contribute to its biological effects.

The biological activity of 1,2-NQ is mediated through several mechanisms:

- Cytotoxicity and Genotoxicity : 1,2-NQ has been shown to induce oxidative stress and DNA damage. It increases levels of double-stranded DNA breaks by acting as a poison for human topoisomerases IIα and IIβ, with a greater efficacy observed against the α isoform . This interaction results in stable covalent complexes that inhibit DNA ligation.

- Inflammatory Pathways : Research indicates that 1,2-NQ can activate inflammatory pathways through the production of pro-inflammatory cytokines. For instance, it has been linked to increased IL-11 production via ERK activation .

- Endothelial Dysfunction : Studies have demonstrated that exposure to 1,2-NQ can impair endothelial nitric oxide synthase (eNOS) activity, leading to reduced vasodilation in vascular tissues .

- Protein Modification : 1,2-NQ can modify proteins through covalent binding to thiol groups, affecting various signaling pathways. This includes the inhibition of protein tyrosine phosphatases (PTPs), which can lead to enhanced signaling through pathways such as phospholipase A2 and lipoxygenase .

Toxicological Implications

The toxicological profile of 1,2-NQ raises concerns regarding its environmental presence and potential health effects:

- Environmental Pollutant : As a component of diesel exhaust particles, 1,2-NQ poses risks for respiratory health due to its cytotoxic properties .

- Oxidative Stress : The compound induces oxidative stress through redox cycling mechanisms that can lead to cellular damage and inflammation .

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

| Study | Findings |

|---|---|

| Nishina et al. (2017) | Demonstrated that 1,2-NQ triggers IL-11 production via ERK activation. |

| Lavrich et al. (2018) | Showed H₂O₂ production in human lung epithelial cells exposed to 1,2-NQ. |

| Kikuno et al. (2006) | Found that exposure leads to phosphorylation changes in protein tyrosine kinase pathways. |

| Takayama et al. (2011) | Reported arylation of peroxiredoxin 6 in A549 lung epithelial cells due to 1,2-NQ exposure. |

| Abiko et al. (2015) | Identified activation of cytochrome P450 CYP1A1 via aryl hydrocarbon receptor by 1,2-NQ. |

Potential Therapeutic Applications

Despite its toxicological risks, some studies suggest potential therapeutic applications for derivatives of naphthoquinone:

Properties

IUPAC Name |

naphthalene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6O2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KETQAJRQOHHATG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6O2 | |

| Record name | 1,2-NAPHTHOQUINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20723 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2060171 | |

| Record name | 1,2-Naphthoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,2-naphthoquinone appears as golden yellow needles or brown powder. Decomposes to a bluish-black color on standing. (NTP, 1992), Golden yellow solid; [Merck Index] May also be brown solid; Decomposes to a bluish-black color on standing; [CAMEO] Deep brown solid; [MSDSonline] | |

| Record name | 1,2-NAPHTHOQUINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20723 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Naphthoquinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2774 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), Sol in alcohol, benzene, ether, 5% sodium hydroxide, 5% sodium bicarbonate; sol in concn sulfuric acid with green color; practically insol in water, SLIGHTLY SOL IN PETROLEUM ETHER | |

| Record name | 1,2-NAPHTHOQUINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20723 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-NAPHTHOQUINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2036 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.45 (NTP, 1992) - Denser than water; will sink, 1.450 at 25 °C | |

| Record name | 1,2-NAPHTHOQUINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20723 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-NAPHTHOQUINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2036 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000099 [mmHg] | |

| Record name | 1,2-Naphthoquinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2774 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

The mechanisms of toxicity of 1-naphthol and two of its metabolites 1,2-, and 1,4-naphthoquinone, to freshly isolated rat hepatocytes was studied. 1-Naphthol and both naphthoquinones exhibited a dose-dependent toxicity to hepatocytes. (14)C-1-Naphthol was metabolized by hepatocytes predominantly to its glucuronate and sulfate conjugates, but small amounts of covalently bound products were also formed. Blebbing on the surface of the hepatocytes was observed following exposure to 1-naphthol and the naphthoquinones, together with a dose-dependent decr in intracellular GSH, which preceded the onset of cytotoxicity. The toxicity of 1-naphthol and the naphthoquinones was potentiated by dicoumarol, an inhibitor of DT-diaphorase (NADPH:quinone oxidoreductase). This enhanced toxicity was accompanied by a greater amount of surface blebbing, an increased depletion of intracellular GSH, particularly in the case of 1-naphthol and 1,4-naphthoquinone, and a decreased metabolism of 1-naphthol to its conjugates with variable effects on the amount of covalently bound products formed. Apparently, the toxicity of 1-naphthol may be mediated by the formation of 1,2-naphthoquinone and/or 1,4-naphthoquinone, which may then be metabolized by 1-electron reduction to naphthoquinone radicals. These, in turn, may covalently bind to important cellular macromolecules or enter a redox cycle with molecular oxygen thereby generating active oxygen species. Both of these processes appear to play a role in producing the cytotoxic effects of 1-naphthol., Quinones are alpha-beta-unsaturated ketones & react with sulfhydryl groups. ... Critical biochem lesion ... /involves/ -SH groups of enzymes such as amylase & carboxylase which are inhibited by quinones. Overall mechanism may involve binding of enzyme to quinone nucleus by substitution or addition at the double bond, an oxidative reaction with -SH group, and change in redox potential. /Quinones/ | |

| Record name | 1,2-NAPHTHOQUINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2036 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Golden yellow needles, Red needles from ether | |

CAS No. |

524-42-5 | |

| Record name | 1,2-NAPHTHOQUINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20723 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Naphthoquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=524-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Naphthoquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000524425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-NAPHTHOQUINONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9831 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Naphthalenedione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Naphthoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-naphthoquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.602 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-NAPHTHOQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/804K62F61Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,2-NAPHTHOQUINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2036 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

293 to 297 °F (Decomposes) (NTP, 1992), 145-7 °C (decomp) | |

| Record name | 1,2-NAPHTHOQUINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20723 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-NAPHTHOQUINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2036 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 1,2-naphthoquinone primarily interacts with proteins, particularly those containing cysteine residues. [, , ] It forms covalent adducts with these residues, leading to protein modification. [, ] This modification can disrupt protein function and contribute to cellular toxicity. [, ] One example is the interaction of this compound with topoisomerase II, an enzyme crucial for DNA replication. By forming adducts with cysteine residues in the enzyme, this compound acts as a topoisomerase II poison, increasing double-stranded DNA breaks and interfering with DNA replication. [, ]

A:

- UV-Vis: Displays characteristic absorption peaks in the UV-Vis region. [, ]

- NMR: 1H and 13C NMR spectra provide valuable information about the structure and dynamics of this compound and its derivatives. [, , ]

A: this compound demonstrates compatibility with polymethylmethacrylate (PMMA), forming a material suitable for phase holograms. [] The compound exhibits diffusion within the PMMA matrix, leading to hologram enhancement. [] Further research is required to explore its compatibility with other materials and its stability under various conditions.

A: Yes, computational methods like time-dependent density functional theory (TDDFT) have been employed to understand the behavior of this compound in different solvents. [] These studies revealed the impact of hydrogen bonding with water molecules on the compound's absorption spectra. [] Additionally, theoretical calculations have explored the potential energy surfaces of this compound reactions with molecular oxygen, providing insights into reaction pathways and product formation. []

A: Studies show that the structure of this compound significantly impacts its biological activity. [, , ] For instance, the presence of electron-withdrawing substituents on the naphthoquinone ring enhances its ability to alkylate thiol groups in proteins. [] This alkylation is linked to the compound's cytotoxicity and its potential as a topoisomerase II poison. [, ] Additionally, modifying the substituents at the 4-position of this compound derivatives can influence their α-glucosidase inhibition activity. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.